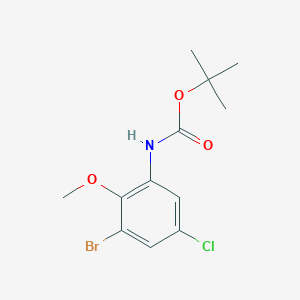
Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, with additional substituents including bromine, chlorine, and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-5-chloro-2-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate moiety can undergo reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed
Substitution Reactions: Substituted phenyl carbamates.
Oxidation Reactions: Hydroxy-substituted phenyl carbamates.
Reduction Reactions: Amino-substituted phenyl carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromo-5-methoxyphenyl)carbamate
- Tert-butyl (3-chloro-5-methoxyphenyl)carbamate
- Tert-butyl (3-bromo-2-methoxyphenyl)carbamate
Uniqueness
Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the methoxy group and carbamate moiety provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrClNO3 |
|---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
UHZBLEOPZGXCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















